

N-Butylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Butylbenzamide**

Cat. No.: **B1595955**

[Get Quote](#)

CAS Number: 2782-40-3 Molecular Formula: C₁₁H₁₅NO

This technical guide provides a comprehensive overview of **N-Butylbenzamide**, including its chemical and physical properties, synthesis, and spectral data. The information is intended for researchers, scientists, and professionals in drug development. While extensive biological data for **N-Butylbenzamide** is limited in publicly available literature, this guide also discusses the activities of structurally related benzamide compounds to provide context and potential avenues for future research.

Physicochemical and Spectral Data

The fundamental properties of **N-Butylbenzamide** are summarized in the tables below.

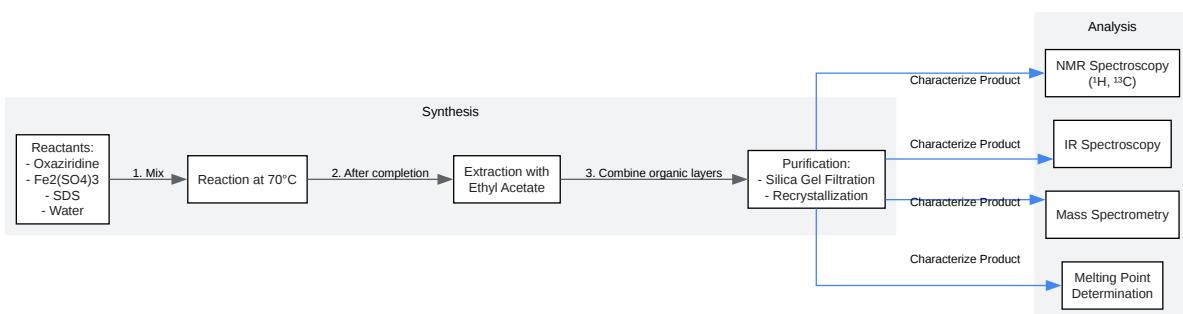
Table 1: Physicochemical Properties of N-Butylbenzamide

Property	Value	Source
Molecular Weight	177.24 g/mol	[1]
CAS Number	2782-40-3	[2]
IUPAC Name	N-butylbenzamide	[1]
Synonyms	Butylbenzamide, N-n- Butylbenzamide	[2]
Melting Point	39–41 °C	[3]
Kovats Retention Index (Standard non-polar)	1642	[1]

Table 2: Spectroscopic Data for N-Butylbenzamide

Spectrum Type	Key Peaks/Signals	Source
¹ H NMR (300 MHz, CDCl ₃)	δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.53 (m, 2H), 1.22 (d, J=6.3 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H)	[3]
¹³ C NMR (75 MHz, CDCl ₃)	δ 166.9, 135.0, 131.2, 128.4, 126.8, 47.1, 29.7, 20.4, 10.4	[3]
IR (KBr, cm ⁻¹)	3290 (N-H), 1635 (C=O)	[3]
Mass Spectrum (m/z)	Key fragments at 105, 135	[1]

Synthesis Protocol


A general method for the synthesis of N-alkylbenzamides, including **N-Butylbenzamide**, involves the reaction of an N-alkyloxaziridine with an iron(III) sulfate catalyst in the presence of sodium dodecyl sulfate (SDS) and water.

General Procedure:

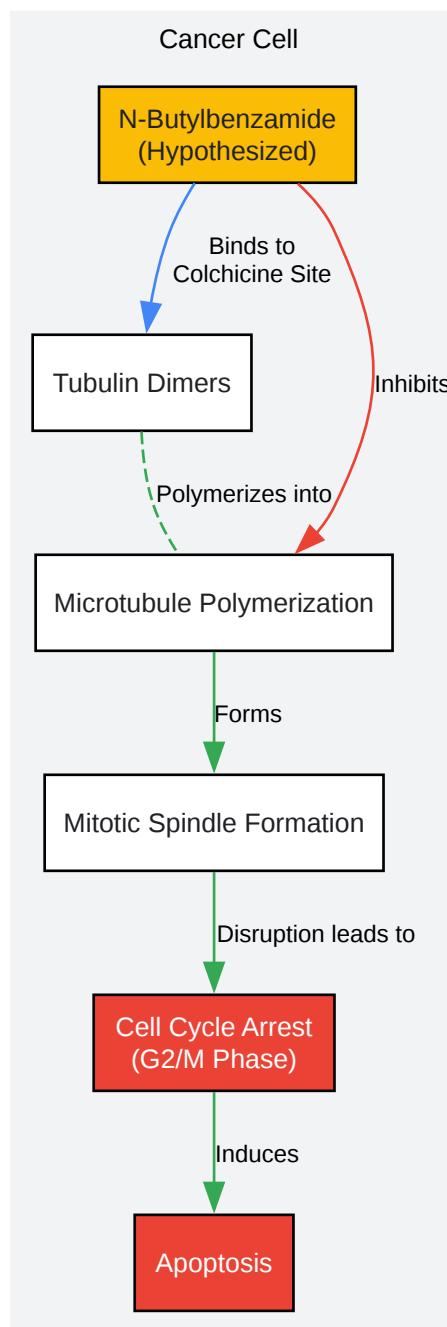
- A mixture of water (1 mL), $\text{Fe}_2(\text{SO}_4)_3 \cdot 5\text{H}_2\text{O}$ (2.5 mol%), and SDS (15 mol%) is stirred for 5 minutes at room temperature.
- The corresponding oxaziridine (0.5 mmol) is added to the mixture.
- The reaction is stirred in a sealed vial at 70 °C until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is extracted with ethyl acetate (3 x 1 mL).
- The combined organic phases are filtered through a short pad of silica gel.
- The solvent is removed under reduced pressure to yield the pure N-alkylbenzamide.
- For N-(n-Butyl)benzamide, recrystallization from n-hexane can be performed for further purification.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **N-Butylbenzamide**.

[Click to download full resolution via product page](#)

A typical workflow for the synthesis and analysis of **N-Butylbenzamide**.


Biological Activity and Potential Signaling Pathways (Based on Related Compounds)

While specific biological data for **N-Butylbenzamide** is not extensively documented, the broader class of benzamides has been studied for various biological activities. For instance, certain N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.^[4] These compounds have been shown to bind to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Additionally, some substituted benzamides are known to interact with dopamine receptors, acting as atypical neuroleptics.^[5] Furthermore, other benzamide derivatives have demonstrated potential as antibacterial and antifungal agents.

Given the structural similarities, it is plausible that **N-Butylbenzamide** could exhibit some of these biological activities. However, this remains to be experimentally validated.

The following diagram illustrates a hypothesized signaling pathway for the antitumor activity of benzamide derivatives, which could be a starting point for investigating **N-Butylbenzamide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, N-butyl- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Butylbenzamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595955#n-butylbenzamide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com